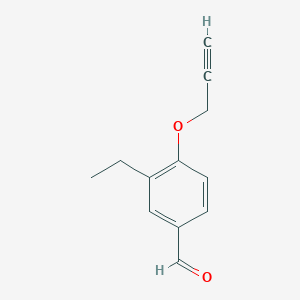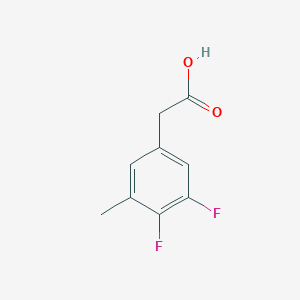
3,4-Difluoro-5-methylphenylacetic acid
Overview
Description
3,4-Difluoro-5-methylphenylacetic acid: is an aromatic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methylphenylacetic acid typically involves the introduction of fluorine atoms and a methyl group onto a phenylacetic acid structure. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Difluoro-5-methylphenylacetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry: 3,4-Difluoro-5-methylphenylacetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to active pharmaceutical ingredients (APIs). Fluorinated compounds often exhibit improved metabolic stability and binding affinity to biological targets, making them valuable in drug discovery.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation, making it useful in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3,4-Difluoro-5-methylphenylacetic acid exerts its effects depends on its specific application. In drug development, the fluorine atoms can enhance the compound’s interaction with biological targets by increasing lipophilicity and improving binding affinity. The methyl group can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
- 3,5-Difluorophenylacetic acid
- 3,4-Difluoro-5-methoxyphenylacetic acid
- 3,4-Difluoro-5-chlorophenylacetic acid
Comparison: 3,4-Difluoro-5-methylphenylacetic acid is unique due to the presence of both fluorine atoms and a methyl group, which can significantly alter its chemical and physical properties compared to its analogs. For example, the methyl group can increase the compound’s hydrophobicity, while the fluorine atoms can enhance its metabolic stability. These properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(3,4-difluoro-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-6(4-8(12)13)3-7(10)9(5)11/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNASUZYJQRHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)


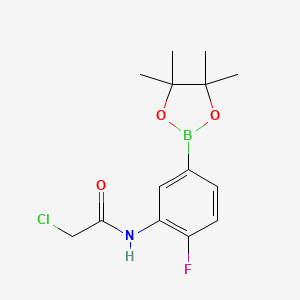

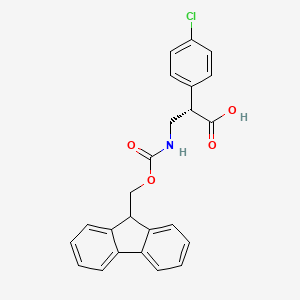

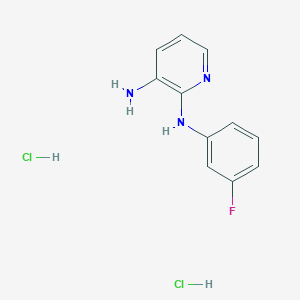
![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)
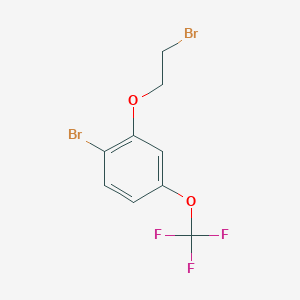
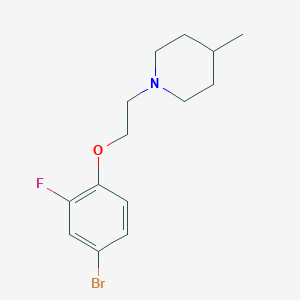

![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
